molecular formula C18H19N3O4 B4522775 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid

4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B4522775
M. Wt: 341.4 g/mol
InChI Key: SXEVNNFKQPTTSR-UHFFFAOYSA-N
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Description

4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid is a synthetic cinnoline-benzoic acid hybrid compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a tetrahydrocinnolinone scaffold linked via an acetamide bridge to a benzoic acid functional group. The specific research applications, biological activity, and mechanism of action for this compound are areas of ongoing investigation and are not fully characterized in the currently available scientific literature. Researchers are exploring its potential as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential for interaction with various enzymatic targets. For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(19-10-12-5-7-13(8-6-12)18(24)25)11-21-17(23)9-14-3-1-2-4-15(14)20-21/h5-9H,1-4,10-11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEVNNFKQPTTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common route starts with the preparation of the cinnolinone core, followed by the introduction of the acetyl group and finally the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving:

  • Esterification of substituted benzoic acids (e.g., methyl 4-bromo-2-methylbenzoate synthesis via sulfuric acid catalysis in methanol ).

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions with vinylboronates to introduce unsaturated ketones ).

  • Amide bond formation using coupling reagents like DMT/NMM/TsO⁻ or HATU to link the tetrahydrocinnolin-3-one acetyl group to the 4-aminomethylbenzoic acid scaffold .

Table 1: Representative Reaction Conditions

StepReaction TypeReagents/ConditionsYieldSource
EsterificationAcid → EsterH₂SO₄, MeOH, reflux89–92%
Cross-couplingSuzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃, DMF/H₂O74–85%
AmidationPeptide couplingDMT/NMM/TsO⁻, DCM, 0°C62–93%

Benzoic Acid Core

  • Decarboxylation : Occurs at >200°C, forming CO₂ and a methylbenzene derivative .

  • Ester hydrolysis : Reversible under acidic/basic conditions (e.g., saponification with NaOH/MeOH ).

  • Salt formation : Reacts with bases (e.g., NaHCO₃) to form water-soluble carboxylates .

Tetrahydrocinnolin-3-one Ring

  • Oxidation : The 3-keto group is stable under mild conditions but oxidizes further with strong agents (e.g., KMnO₄) to form quinazoline-diones .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cinnolin ring to a tetrahydroquinoline analog .

Acetylated Amide Linker

  • Hydrolysis : Cleaved by concentrated HCl or NaOH to release 4-aminomethylbenzoic acid and 3-oxo-tetrahydrocinnolin-2-yl acetic acid .

  • Transacetylation : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl ester derivatives .

Stability and Degradation Pathways

  • pH sensitivity : Stable in neutral pH but degrades in strongly acidic (pH <2) or basic (pH >10) conditions via amide hydrolysis .

  • Thermal decomposition : Decomposes above 300°C, releasing CO₂ and nitrogenous fragments (observed in TGA-DSC studies) .

  • Photodegradation : UV light induces ring-opening of the tetrahydrocinnolin moiety, forming nitroso intermediates .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that compounds with structures similar to 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydrocinnoline moiety has been linked to enhanced antitumor properties due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways.
  • Anti-inflammatory Effects : The benzoic acid derivative has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Properties : Preliminary studies have indicated potential neuroprotective effects against oxidative stress and neurodegeneration. The compound's ability to cross the blood-brain barrier could make it suitable for treating neurodegenerative diseases.

Biochemical Research

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism. This inhibition can be valuable in designing targeted therapies.
  • Molecular Targeting : Ongoing research is focused on identifying specific molecular targets for this compound within cellular signaling pathways. Understanding these interactions can lead to the development of more effective therapeutic agents.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.
  • Animal Models : In vivo studies using mouse models of inflammation showed significant reductions in swelling and pain response when treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison Based on Heterocyclic Core Modifications

Compound Name Core Structure Key Features Biological Activity
4-({[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid Tetrahydrocinnolin Combines partial saturation (5,6,7,8-tetrahydro) with a keto group at position 3. Potential anti-inflammatory or enzyme inhibition due to cinnolin’s electron-deficient nature .
2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid Hexahydrocinnolin Fully saturated cinnolin core with a fluorinated benzyl group. Enhanced metabolic stability due to fluorination; altered binding affinity .
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid Chromone Replaces cinnolin with a chromone (oxygen-containing heterocycle). Antioxidant and anti-apoptotic activities due to chromone’s radical-scavenging properties .

Key Insight: The tetrahydrocinnolin core in the target compound balances partial saturation (for conformational flexibility) and electron-deficient aromaticity (for targeted interactions), distinguishing it from fully saturated or oxygen-containing analogs.

Comparison Based on Linker and Substituent Variations

Compound Name Linker/Substituent Key Features Biological Impact
This compound Acetylated amino-methyl Balances hydrophilicity (amide) and lipophilicity (methyl). Enhances membrane permeability compared to bulkier linkers .
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid Thiazolidinone-acetyl Introduces a thiazolidinone ring (sulfur and nitrogen). Potentiates antidiabetic activity via PPAR-γ modulation .
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Thiazinan-sulfone linker Adds a sulfone group and six-membered thiazinan ring. Alters solubility and redox stability .

Key Insight: The acetylated amino-methyl linker in the target compound optimizes solubility and bioavailability, whereas sulfur-containing linkers (e.g., thiazolidinone or thiazinan) introduce distinct electronic and steric effects.

Comparison Based on Terminal Functional Groups

Compound Name Terminal Group Key Features Functional Role
This compound Benzoic acid Free carboxylic acid. Facilitates hydrogen bonding and ionic interactions with biological targets .
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate Methyl ester Esterified carboxylic acid. Increases lipophilicity and prolongs half-life .
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid Nitro and hydroxy groups Electron-withdrawing nitro group. Reduces analgesic activity compared to unsubstituted analogs .

Key Insight : The free carboxylic acid in the target compound enhances target engagement but may reduce oral bioavailability compared to esterified derivatives.

Research Findings and Mechanistic Insights

  • Biological Activity: The tetrahydrocinnolin core may inhibit kinases or inflammatory mediators, as seen in structurally related compounds .
  • Synthetic Accessibility: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () suggest that modifying the linker or core can tune potency and selectivity.
  • ADMET Profile : Fluorinated analogs () demonstrate improved metabolic stability, while esterified derivatives () enhance membrane permeability.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid?

  • Methodological Answer : Synthesis optimization requires careful control of reaction temperature (e.g., 45–50°C for analogous triazine derivatives), solvent polarity (hexane/EtOH mixtures), and reaction time (1–1.25 hours for similar coupling reactions). Monitoring via TLC (Rf values ~0.51–0.62) and purification through recrystallization or column chromatography is essential. For example, triazine-based coupling reactions in DMSO-d6 under nitrogen atmosphere yield high-purity products, as validated by NMR and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR (200–400 MHz, DMSO-d6) and 13C^{13} \text{C} NMR (50 MHz) to verify functional groups. For instance, characteristic peaks include:
  • δ 10.49 ppm (s, NH proton in amide linkage)
  • δ 12.83 ppm (bs, COOH proton)
  • δ 166.2–173.0 ppm (carbonyl carbons from benzoic acid and cinnolinone moieties) .
    Supplementary techniques like FT-IR (for amide C=O stretches ~1650 cm1^{-1}) and mass spectrometry (exact mass ~470–500 g/mol) are recommended.

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (pH 4–9) for biological assays. Stability studies should include accelerated degradation tests under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the cinnolinone moiety may exhibit electron-deficient behavior, favoring nucleophilic attacks at the acetylated amino group. Pair computational results with experimental kinetics (e.g., reaction rate constants under varying conditions) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks or missing 13C^{13} \text{C} signals) can be addressed by:
  • Using higher-field NMR instruments (≥400 MHz).
  • Performing 2D experiments (HSQC, HMBC) to assign ambiguous carbons.
  • Comparing data with structurally similar compounds (e.g., triazine derivatives with resolved C4 & C6 signals at δ 171.2–173.0 ppm) .

Q. How to design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays, employ fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor activity under pseudo-first-order conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid

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